SNAr Synthesis Yield: 1-(Benzylamino)isoquinoline (82%) vs. Multi-Step Route to 7-Benzylamino-1-isoquinolinamine (7 Steps)
1-(Benzylamino)isoquinoline is accessible in a single-step SNAr reaction from 1-chloroisoquinoline and benzylamine in DMF at 120 °C, affording an 82% isolated yield . In contrast, the regioisomeric 7-benzylamino-1-isoquinolinamine antimalarial lead requires a seven-step synthetic sequence starting from 1,7-isoquinolinediamine via reductive amination [1]. For procurement decisions involving isoquinoline building blocks where synthetic tractability and cost-per-gram are critical, the 82% single-step yield represents a significant advantage in scalability and cost efficiency.
| Evidence Dimension | Synthetic step count and yield to obtain the benzylamino-substituted isoquinoline core |
|---|---|
| Target Compound Data | Single-step SNAr; 82% isolated yield |
| Comparator Or Baseline | 7-Benzylamino-1-isoquinolinamine: 7 synthetic steps via reductive amination (yield not explicitly reported as single aggregate) |
| Quantified Difference | 1 step (82%) vs. 7 steps; ≥6-step reduction in synthetic sequence length |
| Conditions | Target: DMF, 120 °C, 1-chloroisoquinoline + benzylamine. Comparator: multi-step route from 1,7-isoquinolinediamine, Gutteridge et al., J. Heterocyclic Chem. 2007. |
Why This Matters
For procurement, a one-step 82% yield route translates to lower cost, faster supply, and reduced synthetic risk relative to a seven-step sequence.
- [1] Gutteridge, C.E.; Hoffman, M.M.; Bhattacharjee, A.K.; Gerena, L. Synthesis and antimalarial activity of 7-benzylamino-1-isoquinolinamines. J. Heterocyclic Chem. 2007, 44, 633–637. View Source
